molecular formula C14H11FO B1315302 2'-Fluoro-2-phenylacetophenone CAS No. 77294-82-7

2'-Fluoro-2-phenylacetophenone

Cat. No.: B1315302
CAS No.: 77294-82-7
M. Wt: 214.23 g/mol
InChI Key: ZAKNRBRFLQSIBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’-Fluoro-2-phenylacetophenone is an organic compound with the molecular formula C14H11FO. It is a derivative of acetophenone, where a fluorine atom is substituted at the 2’ position of the phenyl ring. This compound is typically found as a white to pale yellow crystalline solid and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Fluoro-2-phenylacetophenone can be achieved through several methods. One common method involves the Friedel-Crafts acylation of fluorobenzene with phenylacetyl chloride using aluminum chloride as a catalyst. Another method includes the reaction of fluoroarenes with phenylacetic acid in the presence of Lewis acids like boron trifluoride.

Industrial Production Methods: In an industrial setting, the preparation of 2’-Fluoro-2-phenylacetophenone may involve the use of magnesium chips, ethyl alcohol, and carbon tetrachloride solution. The reaction is initiated, followed by the addition of methyl tertiary butyl ether and diethyl malonate. The mixture is then refluxed, and fluorobenzoyl chloride is added to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 2’-Fluoro-2-phenylacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Addition: Common nucleophiles include Grignard reagents and organolithium compounds.

    Condensation: Aldehydes and ketones are typical reactants in condensation reactions.

    Friedel-Crafts: Aluminum chloride or other Lewis acids are used as catalysts.

Major Products: The major products formed from these reactions depend on the specific reactants and conditions used. For example, nucleophilic addition can yield alcohols, while condensation reactions can produce β-hydroxy ketones or α,β-unsaturated ketones.

Scientific Research Applications

2’-Fluoro-2-phenylacetophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-Fluoro-2-phenylacetophenone involves its interaction with various molecular targets and pathways. The fluorine atom can influence the electronic properties of the molecule, potentially altering its reactivity and interactions with biological targets. The carbonyl group can participate in nucleophilic addition reactions, forming intermediates that may interact with enzymes or receptors .

Comparison with Similar Compounds

    Acetophenone: The parent compound, lacking the fluorine substitution.

    4’-Fluoroacetophenone: A similar compound with the fluorine atom at the 4’ position.

    2’-Chloro-2-phenylacetophenone: A compound with a chlorine atom instead of fluorine at the 2’ position.

Uniqueness: 2’-Fluoro-2-phenylacetophenone is unique due to the presence of the fluorine atom at the 2’ position, which can significantly alter its electronic properties and reactivity compared to non-fluorinated or differently substituted acetophenones.

Properties

IUPAC Name

1-(2-fluorophenyl)-2-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO/c15-13-9-5-4-8-12(13)14(16)10-11-6-2-1-3-7-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAKNRBRFLQSIBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30507113
Record name 1-(2-Fluorophenyl)-2-phenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30507113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77294-82-7
Record name 1-(2-Fluorophenyl)-2-phenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30507113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Prepared from 1-bromo-2-fluorobenzene following the procedure described in Intermediate 13, where the crude product was purified by column chromatography (PE:EtOAc=100:1) to afford Intermediate 24 (300 mg, yield 33.5%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
33.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2'-Fluoro-2-phenylacetophenone
Reactant of Route 2
Reactant of Route 2
2'-Fluoro-2-phenylacetophenone
Reactant of Route 3
Reactant of Route 3
2'-Fluoro-2-phenylacetophenone
Reactant of Route 4
Reactant of Route 4
2'-Fluoro-2-phenylacetophenone
Reactant of Route 5
Reactant of Route 5
2'-Fluoro-2-phenylacetophenone
Reactant of Route 6
Reactant of Route 6
2'-Fluoro-2-phenylacetophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.